molecular formula C5H7BrN2 B2626536 5-Bromo-1,4-dimethyl-1H-pyrazole CAS No. 1393583-34-0

5-Bromo-1,4-dimethyl-1H-pyrazole

Cat. No.: B2626536
CAS No.: 1393583-34-0
M. Wt: 175.029
InChI Key: UKCYRDDMLBDMPK-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The term “Pyrazole” was coined by Ludwig Knorr in 1883 . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .


Physical and Chemical Properties Analysis

Pyrazole, 1,4-dimethyl- has a molecular weight of 96.1304 .

Scientific Research Applications

  • Synthetic Route and Kinetic Studies :

    • The Novel Synthetic Route of 3,5-Dimethyl-1-(3-Phenylpropyl)-1H-Pyrazole: Research demonstrates a successful kinetic study for synthesizing 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole using 3,5-dimethyl pyrazole with 1-bromo-3-phenyl propane. This process employs phase transfer catalysis and ultrasonic irradiation conditions, highlighting the potential utility of bromo-substituted pyrazoles in organic synthesis (Wang, Brahmayya, & Hsieh, 2015).
  • Tautomerism Studies :

    • Structure and Tautomerism of 4-Bromo Substituted 1H-Pyrazoles: This study focuses on the tautomerism of 4-bromo-1H-pyrazoles. The research uses magnetic resonance spectroscopy and X-ray crystallography, providing insights into the behavior of these compounds in different states, which is crucial for understanding their chemical properties (Trofimenko et al., 2007).
  • Synthesis of Pyrazoles :

    • Brominated Trihalomethylenones as Precursors to Pyrazoles: This paper explores the use of brominated trihalomethylenones as precursors in synthesizing various pyrazole derivatives. It highlights a methodological approach for synthesizing these compounds, showcasing the versatility of bromo-substituted pyrazoles in organic chemistry (Martins et al., 2013).
  • Chemical Reactions and Regioselectivity :

    • Chemo- and Regioselective Reactions of 5-Bromo Enones/Enaminones with Pyrazoles: This research provides insight into the unexpected formation of N,O-aminal derivatives from the reaction of 5-bromo enones with pyrazoles, highlighting the unique chemical behavior and potential applications of bromo-substituted pyrazoles in selective synthesis processes (Moraes et al., 2019).
  • Photoreactions and Tautomerism :

    • Photoinduced Tautomerization in Pyrazolylpyridines: Studies on pyrazolylpyridines, including derivatives of bromo-substituted pyrazoles, show various photoreactions, such as intramolecular and intermolecular proton transfers. These findings are significant for understanding the photophysical properties of these compounds (Vetokhina et al., 2012).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives, encompassing a discussion of diverse methods for accessing the pyrazole moiety . These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Biochemical Analysis

Biochemical Properties

5-Bromo-1,4-dimethyl-1H-pyrazole is known to interact with various enzymes, proteins, and other biomolecules. It is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field

Cellular Effects

It is known that pyrazole derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several biochemical interactions. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that pyrazole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain thresholds, it has been observed to have significant biological activity, while at high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

5-bromo-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCYRDDMLBDMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393583-34-0
Record name 5-bromo-1,4-dimethyl-1H-pyrazole
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